![molecular formula C15H10BrNO3 B5657808 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one CAS No. 5743-74-8](/img/structure/B5657808.png)
6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including compounds similar to 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, often involves multi-step chemical reactions. These reactions typically include cyclization of N-acylanthranilic acids and various bromination and aminolysis processes to introduce specific substituents into the benzoxazinone ring. For instance, derivatives have been synthesized through methods involving the cyclization of respective N-acylanthranilic acids, followed by processes such as bromination, ethanolysis, and aminolysis to yield various substituted benzoxazinones (Soliman, El-Sakka, & El-Shalakany, 2023).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by intramolecular hydrogen bonding and pi-pi stacking interactions, which contribute to their stability and reactivity. Studies on similar compounds have highlighted the importance of intramolecular hydrogen bonds in forming a single conjugated system, which is favorable for intramolecular charge transfer. This structural feature plays a crucial role in the luminescence properties of these compounds (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).
Chemical Reactions and Properties
Benzoxazinone derivatives engage in various chemical reactions, including ring-opening reactions under alkaline and acidic conditions and reactions with Schiff bases and azines. These reactions demonstrate the compound's reactivity and potential for further functionalization. Specifically, substituted benzoxazinones have shown to undergo ring opening and degradation to 2-aminophenol derivatives under certain conditions, providing insights into their chemical behavior (Ilaš & Kikelj, 2008).
Physical Properties Analysis
The physical properties of benzoxazinone derivatives, such as luminescence, are influenced by the position of substituents like the methoxy group. The strength of the intramolecular hydrogen bond (IHB) affects these properties, with stronger IHB leading to shifts in the luminescence maximum to the short-wave region and an increase in luminescence intensity. This relationship between structure and physical properties underlines the importance of molecular design in the development of new materials with desired photophysical characteristics (Loseva, Bolotin, & Krasovitskii, 1971).
Chemical Properties Analysis
The chemical properties of 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, such as reactivity towards nucleophiles and electrophiles, are crucial for its application in synthetic chemistry. The compound's reactivity pattern, including its chemoselectivity towards amines, Schiff bases, and azines, enables the synthesis of a wide range of derivatives. These reactions often involve cleavage and nucleophilic substitution, highlighting the compound's versatility as a synthetic intermediate (Derbala, 1996).
Eigenschaften
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSIRVIUZMDBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353476 |
Source
|
Record name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5743-74-8 |
Source
|
Record name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.